BenchChemオンラインストアへようこそ!

GNF-6231

Wnt signaling Porcupine inhibition Cellular assay

GNF-6231 is a best-in-class PORCN inhibitor for Wnt pathway research. Its exceptional selectivity—no activity against >200 off-targets at 10 µM—ensures unambiguous phenotypic data. With 72–96% oral bioavailability across species, a low Vss (0.25–0.70 L/kg), and efficacy at just 3 mg/kg, it is the superior choice for chronic oral dosing studies in oncology and fibrosis models. Well-characterized PK enables robust PK/PD modeling and translational research.

Molecular Formula C24H25FN6O2
Molecular Weight 448.5 g/mol
Cat. No. B1139467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-6231
SynonymsGNF6231; GNF 6231
Molecular FormulaC24H25FN6O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C
InChIInChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33)
InChIKeyAXXNRMISICMFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNF-6231: A Potent, Selective, and Orally Bioavailable Porcupine Inhibitor for Wnt Pathway Research


GNF-6231 is a synthetic organic small molecule that functions as a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of all Wnt ligands [1]. It was discovered through a cellular high-throughput screen for inhibitors of Wnt secretion and pathway activation, with structure-activity relationship studies identifying it as Compound 19, a lead candidate with favorable properties for in vivo Wnt pathway modulation [2]. GNF-6231 remains at the preclinical research stage and is widely used as a chemical probe to interrogate Wnt-dependent biology in cancer and fibrosis models [3].

Why GNF-6231 Cannot Be Simply Substituted by Other Porcupine Inhibitors Like LGK974 or ETC-159


Porcupine inhibitors are not interchangeable tool compounds. Despite sharing a common target, GNF-6231, LGK974 (WNT974), and ETC-159 exhibit distinct selectivity profiles, pharmacokinetic (PK) parameters, and tissue distribution patterns that critically impact experimental outcomes [1]. GNF-6231, for instance, demonstrates exceptionally clean off-target pharmacology with no appreciable activity against over 200 off-targets at 10 µM and minimal cytochrome P450 (CYP) inhibition, which translates to a low potential for drug-drug interactions and confounding biological effects . Its oral bioavailability in preclinical species ranges from 72–96% and it exhibits a low volume of distribution (Vss 0.25–0.70 L/kg), indicating minimal tissue sequestration compared to other inhibitors . These quantitative distinctions necessitate careful compound selection based on specific experimental requirements.

GNF-6231 Quantitative Differentiation Evidence: Potency, Selectivity, and PK Relative to Clinical Porcupine Inhibitors


Cellular Potency Against Wnt Signaling: GNF-6231 Demonstrates Comparable IC50 to LGK974 in Distinct Assay Formats

In a Wnt3a co-culture reporter gene assay (TM3 Wnt-Luc and L-cell Wnt3A co-culture), GNF-6231 inhibits Wnt signaling with an IC50 of 0.8 nM [1]. By comparison, the clinical-stage PORCN inhibitor LGK974 (WNT974) shows an IC50 of 0.4 nM in a TM3 cell Wnt-Luc reporter assay . While LGK974 appears slightly more potent in this specific context, the assays differ in cell lines and reporter constructs, and cross-study comparisons should be interpreted cautiously. GNF-6231 also demonstrates a pIC50 of 9.1 against human PORCN in the IUPHAR/BPS Guide to Pharmacology database, compared to 9.0 for LGK974 and 8.5 for ETC-159 [2]. This places GNF-6231's potency within the same order of magnitude as leading clinical candidates, supporting its use as a robust tool compound.

Wnt signaling Porcupine inhibition Cellular assay

Broad Off-Target Selectivity and Minimal CYP Inhibition: GNF-6231 Offers a Cleaner Pharmacological Profile than Many Kinase Inhibitors

GNF-6231 was profiled against a broad panel of over 200 off-targets, including GPCRs, kinases, proteases, transporters, ion channels, and nuclear receptors. At concentrations up to 10 µM (12,500-fold above its PORCN IC50), GNF-6231 showed no appreciable activity against any of these targets, indicating exceptional selectivity . Furthermore, GNF-6231 demonstrated IC50 values greater than 10 µM against all major cytochrome P450 (CYP) isoforms tested (2C9, 2D6, 3A4), suggesting a very low potential for CYP-mediated drug-drug interactions . In contrast, comparable selectivity data for LGK974 and ETC-159 are not as comprehensively reported in the primary literature, and many kinase inhibitors exhibit significant off-target liabilities and CYP inhibition at therapeutic concentrations. This clean profile reduces the risk of confounding phenotypes in mechanistic studies and simplifies interpretation of in vivo results.

Selectivity Off-target pharmacology CYP inhibition

Superior Oral Bioavailability and Favorable Volume of Distribution Across Preclinical Species

GNF-6231 exhibits high and consistent oral bioavailability across three preclinical species when dosed in solution formulations: mouse (72–96%), rat (72–96%), and dog (72–96%) . This cross-species PK predictability is a key advantage for translational research. In comparison, ETC-159 demonstrates 100% oral bioavailability in mice at a single oral dose of 5 mg/kg but has a Tmax of only ~0.5 h and limited published data in other species [1]. GNF-6231 also shows a low volume of distribution at steady state (Vss) following intravenous administration: mouse (0.57 L/kg), rat (0.70 L/kg), and dog (0.25 L/kg) . This indicates minimal to marginal distribution to tissues compared to total body water, which may reduce off-target tissue effects and simplify PK/PD modeling. Additionally, GNF-6231 is moderately bound to plasma proteins across species: mouse (88.0%), rat (83.1%), dog (90.9%), monkey (71.2%), and human (95%) . The high and consistent bioavailability coupled with a low Vss positions GNF-6231 as a reliable tool for chronic oral dosing studies in rodents and dogs.

Pharmacokinetics Oral bioavailability Tissue distribution

Robust Antitumor Efficacy in MMTV-Wnt1 Xenograft Model at 3 mg/kg Oral Dosing

In the MMTV-Wnt1 transgenic mouse model of Wnt-driven breast cancer, oral administration of GNF-6231 at 3 mg/kg once daily induced robust, dose-related antitumor efficacy and pronounced inhibition of Wnt target gene Axin2 expression [1]. This efficacy is comparable to that reported for LGK974, which also induces tumor regression in murine and rat MMTV-Wnt1 models at 3 mg/kg per day . ETC-159 has similarly been shown to inhibit MMTV-Wnt1 tumor growth at doses of 1, 3, and 10 mg/kg in an orthotopic model [2]. While all three inhibitors demonstrate efficacy in this Wnt-addicted tumor model, GNF-6231 has the advantage of being a well-characterized preclinical tool with extensive PK data to support dose selection and exposure-response relationships. Notably, GNF-6231's antitumor activity was achieved without significant toxic effects, as reported in the primary publication [1]. The consistent 3 mg/kg dose across multiple PORCN inhibitors in this model suggests a class effect, but GNF-6231's detailed PK and selectivity data provide a more complete package for rigorous experimental design.

Antitumor efficacy Wnt-driven cancer In vivo pharmacology

Optimal Research and Preclinical Application Scenarios for GNF-6231 Based on Quantitative Evidence


In Vivo Target Validation and Efficacy Studies in Wnt-Driven Tumor Models

Given its robust oral bioavailability (72–96% in mice, rats, and dogs) and demonstrated antitumor efficacy at 3 mg/kg in the MMTV-Wnt1 xenograft model [1], GNF-6231 is ideally suited for chronic oral dosing studies in rodents to validate PORCN as a therapeutic target in Wnt-addicted cancers. Its low volume of distribution (Vss 0.25–0.70 L/kg) minimizes tissue accumulation and simplifies PK/PD modeling . Researchers can confidently use GNF-6231 to establish proof-of-concept for Wnt pathway inhibition in syngeneic, xenograft, or genetically engineered mouse models, with the benefit of a well-characterized exposure-response relationship.

Mechanistic Studies Requiring High Selectivity and Minimal Off-Target Confounding

For experiments where phenotypic readouts must be unequivocally linked to Wnt pathway blockade, GNF-6231's exceptional selectivity profile—no appreciable activity against >200 off-targets at 10 µM and IC50 >10 µM for major CYPs —makes it the PORCN inhibitor of choice. This clean pharmacology reduces the likelihood of off-target effects masking or complicating the interpretation of Wnt-dependent biology. It is particularly valuable for transcriptomic, proteomic, or phenotypic screening applications where compound promiscuity can generate false-positive hits.

Fibrosis and Regenerative Medicine Research Targeting Wnt-Driven Pathophysiology

GNF-6231 has demonstrated therapeutic efficacy in preclinical models of skin fibrosis, ameliorating disease in four distinct murine models and reducing pulmonary fibrosis [2]. This positions GNF-6231 as a critical tool for investigating the role of Wnt signaling in fibrotic diseases and for testing the hypothesis that PORCN inhibition may have therapeutic benefit beyond oncology. Its favorable PK profile and clean selectivity support long-term dosing in fibrosis models, which often require extended treatment durations.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

The extensive PK characterization of GNF-6231 across three preclinical species—including plasma protein binding data (mouse 88.0%, rat 83.1%, dog 90.9%, monkey 71.2%, human 95%) and consistent oral bioavailability —enables robust allometric scaling and human dose prediction. Researchers can leverage these data to build PK/PD models linking plasma exposure to target engagement (e.g., Axin2 suppression) and tumor growth inhibition, facilitating the design of future clinical candidates and reducing the translational gap between preclinical and clinical PORCN inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF-6231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.